molecular formula C19H21NO B1613369 3'-Methyl-2-pyrrolidinomethyl benzophenone CAS No. 898774-05-5

3'-Methyl-2-pyrrolidinomethyl benzophenone

Cat. No.: B1613369
CAS No.: 898774-05-5
M. Wt: 279.4 g/mol
InChI Key: MMIBBXVEQMFSAL-UHFFFAOYSA-N
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Description

“3’-Methyl-2-pyrrolidinomethyl benzophenone” is a chemical compound with the CAS Number: 898774-05-5 . Its molecular formula is C19H21NO and it has a molecular weight of 279.38 . The compound is also known by its IUPAC name, (3-methylphenyl)[2-(1-pyrrolidinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The molecular structure of “3’-Methyl-2-pyrrolidinomethyl benzophenone” consists of a benzophenone core with a methyl group attached to the 3’ position and a pyrrolidinomethyl group attached to the 2 position . The InChI code for the compound is 1S/C19H21NO/c1-15-7-6-9-16(13-15)19(21)18-10-3-2-8-17(18)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3 .


Physical and Chemical Properties Analysis

The compound “3’-Methyl-2-pyrrolidinomethyl benzophenone” has a molecular weight of 279.38 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Endocrine-Disrupting Activity and Metabolism

BP-3 has been identified to undergo metabolism in liver microsomes, leading to the formation of various metabolites. These metabolites exhibit estrogenic and anti-androgenic activities, suggesting BP-3's role as an endocrine disruptor. The study by Watanabe et al. (2015) elucidates the metabolic pathways of BP-3, identifying its potential for endocrine disruption through the formation of metabolites with varying estrogenic activities (Watanabe et al., 2015).

Environmental Occurrence and Human Exposure

Research by Liao and Kannan (2014) has found BP-3 in a significant majority of personal care product samples from both China and the United States, highlighting widespread human exposure to BP-3. This study also estimated the daily intake of BP-3 through dermal absorption, suggesting considerable exposure levels, especially in adult women in the U.S. (Liao & Kannan, 2014).

Photodegradation and Environmental Removal

The study of photodegradation of BP-3 using photo-Fenton technology by Zúñiga-Benítez et al. (2016) and the investigation into the photocatalytic activity of PbO/TiO2 and Sb2O3/TiO2 by Wang et al. (2019) present innovative approaches for the removal of BP-3 from aqueous environments. These methods aim to mitigate the environmental impact of BP-3, demonstrating its complete degradation under certain conditions and offering potential pathways for the treatment of contaminated water (Zúñiga-Benítez et al., 2016) (Wang et al., 2019).

Biodegradation by Microbial Strains

Jin et al. (2019) isolated a novel bacterial strain capable of degrading BP-3, providing insight into biological methods for BP-3 removal from the environment. This study highlights the potential for microbial degradation as an efficient and safe method for eliminating BP-3 contamination (Jin et al., 2019).

Properties

IUPAC Name

(3-methylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-15-7-6-9-16(13-15)19(21)18-10-3-2-8-17(18)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIBBXVEQMFSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643631
Record name (3-Methylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-05-5
Record name (3-Methylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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